Identity and Purity: Confirmed Structure but No Target-Specific Bioactivity Data Available for Comparator Analysis
The compound's structure is confirmed by IUPAC name, InChI (InChI=1S/C15H13N3O/c1-10-5-7-12(8-6-10)18-11(2)17-15(19)13-4-3-9-16-14(13)18/h3-9H,1-2H3), and SMILES (Cc1ccc(cc1)n1c(C)nc(=O)c2c1nccc2) [1]. High-resolution mass spectrometry confirms the exact mass of 251.105862047 Da [1]. However, no quantitative potency (e.g., IC₅₀), selectivity, or ADMET data are available in public databases or primary literature for this specific compound. The nearest structurally characterized active analogs, such as the DYRK1B/1A inhibitor RO5454948 (IC₅₀ 68 nM DYRK1B, 22 nM DYRK1A) and EGFR inhibitor compound 8a (IC₅₀ 0.099 µM EGFRWT), differ in substitution pattern and cannot serve as direct quantitative comparators [2][3].
| Evidence Dimension | Target-specific bioactivity (IC₅₀) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | RO5454948: DYRK1B IC₅₀ = 68 nM, DYRK1A IC₅₀ = 22 nM; Compound 8a: EGFRWT IC₅₀ = 0.099 µM |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A for target compound; comparator data from biochemical kinase assays |
Why This Matters
Without target-specific quantitative data, this compound cannot be scientifically prioritized over any analog for a defined biological application.
- [1] PubChem. Compound Summary for CID 15133943, 2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/142267-22-9 (accessed 2026-04-29). View Source
- [2] Anderson, K.; Chen, Y.; Chen, Z.; Dominique, R.; Glenn, K.; He, Y.; Janson, C.; Luk, K.C.; Lukacs, C.; Polonskaia, A.; Qiao, Q.; Railkar, A.; Rossman, P.; Sun, H.; Xiang, Q.; Vilenchik, M.; Wovkulich, P.; Zhang, X. Pyrido[2,3-d]pyrimidines: Discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. Bioorg. Med. Chem. Lett. 2013, 23, 6610–6615. View Source
- [3] El-Metwally, S.A.; Khalil, A.K.; El-Sayed, W.A. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Bioorg. Chem. 2022, 127, 105984. View Source
